molecular formula C17H21FN2O3S B11486803 3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrol-2-amine

3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrol-2-amine

Cat. No.: B11486803
M. Wt: 352.4 g/mol
InChI Key: VMDIGGCTOSLEQO-UHFFFAOYSA-N
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Description

3-(4-FLUOROBENZENESULFONYL)-4,5-DIMETHYL-1-[(OXOLAN-2-YL)METHYL]-1H-PYRROL-2-AMINE is a synthetic organic compound that belongs to the class of sulfonyl-substituted pyrroles This compound is characterized by the presence of a fluorobenzenesulfonyl group, a dimethylpyrrole core, and an oxolan-2-ylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-FLUOROBENZENESULFONYL)-4,5-DIMETHYL-1-[(OXOLAN-2-YL)METHYL]-1H-PYRROL-2-AMINE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrrole Core: The pyrrole core can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions to form the pyrrole ring.

    Introduction of the Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methyl iodide or similar alkylating agents.

    Attachment of the Oxolan-2-ylmethyl Group: This step involves the reaction of the pyrrole derivative with oxirane (ethylene oxide) in the presence of a base to form the oxolan-2-ylmethyl substituent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-FLUOROBENZENESULFONYL)-4,5-DIMETHYL-1-[(OXOLAN-2-YL)METHYL]-1H-PYRROL-2-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzene ring, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium amide in liquid ammonia for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

3-(4-FLUOROBENZENESULFONYL)-4,5-DIMETHYL-1-[(OXOLAN-2-YL)METHYL]-1H-PYRROL-2-AMINE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-FLUOROBENZENESULFONYL)-4,5-DIMETHYL-1-[(OXOLAN-2-YL)METHYL]-1H-PYRROL-2-AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Disrupting Cellular Functions: Interfering with cellular processes such as DNA replication, protein synthesis, or membrane integrity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-METHYLBENZENESULFONYL)-4,5-DIMETHYL-1-[(OXOLAN-2-YL)METHYL]-1H-PYRROL-2-AMINE: Similar structure but with a methyl group instead of a fluorine atom.

    3-(4-CHLOROBENZENESULFONYL)-4,5-DIMETHYL-1-[(OXOLAN-2-YL)METHYL]-1H-PYRROL-2-AMINE: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness

The presence of the fluorobenzenesulfonyl group in 3-(4-FLUOROBENZENESULFONYL)-4,5-DIMETHYL-1-[(OXOLAN-2-YL)METHYL]-1H-PYRROL-2-AMINE imparts unique chemical and biological properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its methyl and chloro analogs, which may have different reactivity and biological activity profiles.

Properties

Molecular Formula

C17H21FN2O3S

Molecular Weight

352.4 g/mol

IUPAC Name

3-(4-fluorophenyl)sulfonyl-4,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-2-amine

InChI

InChI=1S/C17H21FN2O3S/c1-11-12(2)20(10-14-4-3-9-23-14)17(19)16(11)24(21,22)15-7-5-13(18)6-8-15/h5-8,14H,3-4,9-10,19H2,1-2H3

InChI Key

VMDIGGCTOSLEQO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)N)CC3CCCO3)C

Origin of Product

United States

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